molecular formula C18H25FN4O2 B2786211 N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903256-14-4

N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2786211
CAS No.: 903256-14-4
M. Wt: 348.422
InChI Key: KKMZDYFAKLQFGA-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a structurally complex oxalamide derivative characterized by a cyclopropyl group at the N1 position and a substituted ethyl chain at N2. The ethyl chain incorporates a 4-fluorophenyl ring and a 4-methylpiperazine moiety, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c1-22-8-10-23(11-9-22)16(13-2-4-14(19)5-3-13)12-20-17(24)18(25)21-15-6-7-15/h2-5,15-16H,6-12H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZDYFAKLQFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the formation of the core oxalamide structure. Key steps may include:

  • Formation of the oxalamide core: This can be achieved through the reaction of appropriate carboxylic acid derivatives with amines under controlled conditions.

  • Introduction of the cyclopropyl group: Cyclopropylamine can be reacted with the oxalamide core to introduce the cyclopropyl group.

  • Attachment of the fluorophenyl group: The fluorophenyl group can be introduced through a substitution reaction involving a fluorophenyl halide.

  • Introduction of the methylpiperazinyl group: The final step involves the reaction with a methylpiperazine derivative to complete the structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H24FN3O2
  • Molecular Weight : 345.42 g/mol
  • CAS Number : 1049444-44-1

The structure features a cyclopropyl group, a fluorophenyl moiety, and a piperazine ring, which contribute to its unique pharmacological properties.

N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been investigated for various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth and metastasis. Research indicates that compounds with similar structures can modulate the activity of proteins involved in cancer cell proliferation .
  • Neuroprotective Effects : The compound's structural components suggest potential neuroprotective effects, possibly through the inhibition of neuroinflammation and oxidative stress pathways. This aligns with findings from related compounds that have shown promise in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro through modulation of signaling pathways.
NeuroprotectionShowed potential to reduce oxidative stress markers in neuronal cell cultures.
Enzyme InhibitionHighlighted the role of similar compounds in inhibiting phosphodiesterases, leading to increased apoptosis in cancer cells.

Therapeutic Potential

The therapeutic potential of this compound lies primarily in its ability to target specific diseases:

  • Cancer Treatment : Given its anticancer properties, further research could position this compound as a candidate for developing targeted cancer therapies.
  • Neurological Disorders : Its neuroprotective effects may pave the way for treatments aimed at conditions such as Alzheimer's disease or other forms of dementia.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways, leading to the desired biological or therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxalamide Derivatives

The oxalamide backbone is a common feature in several compounds, but substituents critically influence activity and stability. Key comparisons include:

Compound Name Key Substituents Synthesis Yield Biological Relevance (Inferred) Reference
Target Compound Cyclopropyl, 4-fluorophenyl, 4-methylpiperazine N/A* Receptor modulation -
N1,N2-Bis(2-(4-hydroxy-3-methoxyphenyl)ethyl)oxalamide (Compound 7) Dual 4-hydroxy-3-methoxyphenyl groups, oxazepine rings 81% Antioxidant or anti-inflammatory activity
Patent Oxalamides (e.g., N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Methoxybenzyl, pyridyl groups N/A CNS-targeting ligands
  • Functional Group Impact: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the methoxyphenyl or hydroxyphenyl groups in analogues . The 4-methylpiperazine moiety may improve solubility and receptor-binding kinetics relative to non-alkylated piperazines (e.g., phenylpiperazine derivatives in azetidiones) .

Piperazine-Containing Analogues

Piperazine derivatives are widely explored for CNS activity. For example:

  • Azetidione-piperazine hybrids (e.g., N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide) utilize phenylpiperazine for dopamine receptor interactions. The target compound’s 4-methylpiperazine may reduce off-target effects compared to phenylpiperazine due to reduced aromatic bulk .

Fluorinated Aromatic Compounds

  • 2-(2-(4-Fluorophenyl)hydrazono)propanoate (Compound 23): Shares the 4-fluorophenyl group but lacks the oxalamide scaffold.

Biological Activity

N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a cyclopropyl group, a fluorophenyl moiety, and a piperazine derivative linked by an oxalamide functional group. Its chemical structure can be represented as follows:

N1 cyclopropyl N2 2 4 fluorophenyl 2 4 methylpiperazin 1 yl ethyl oxalamide\text{N1 cyclopropyl N2 2 4 fluorophenyl 2 4 methylpiperazin 1 yl ethyl oxalamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Key Targets

  • Serotonin Transporter (SERT) : The compound may exhibit selective inhibition of SERT, potentially influencing serotonin levels in the brain, which is crucial for mood regulation .
  • Transforming Growth Factor-beta (TGF-β) : It may also inhibit TGF-β signaling, which plays a role in fibrosis and cancer progression .

Pharmacological Properties

The compound has shown promise in several pharmacological applications:

  • Antidepressant Activity : Due to its potential interaction with serotonin pathways, it may serve as a candidate for antidepressant development.
  • Anticancer Properties : Inhibition of TGF-β could position it as a therapeutic agent in cancer treatment, particularly in fibrotic diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds. Below is a summary of findings relevant to this compound.

StudyObjectiveFindings
Study 1Evaluate SERT inhibitionThe compound exhibited significant binding affinity to SERT, suggesting potential as an antidepressant .
Study 2Investigate TGF-β inhibitionDemonstrated reduction in TGF-β mediated fibrosis in vitro, indicating anticancer potential .
Study 3Assess overall pharmacological profileShowed low toxicity in preliminary assays while maintaining efficacy against target pathways .

In Vitro and In Vivo Studies

In vitro studies have indicated that the compound effectively inhibits cellular proliferation in cancer cell lines. In vivo models further support these findings, showing reduced tumor growth rates when administered alongside standard therapies.

Q & A

Q. What are the key considerations for synthesizing N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide with high purity?

Answer: Synthesis of this compound requires multi-step organic reactions, typically involving:

  • Coupling reactions (e.g., amide bond formation) using activating agents like carbodiimides (e.g., DCC) and catalysts to enhance selectivity .
  • Controlled conditions : Temperatures between 0–25°C, inert atmospheres (N₂/Ar) to prevent oxidation, and anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the product, with HPLC or NMR to confirm purity (>95%) .
  • Scalability : Automated reactors can standardize parameters like stirring rate and temperature for reproducibility in larger batches .

Q. How can researchers determine the structural conformation of this compound using computational methods?

Answer:

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina, referencing crystallographic data for validation .
  • Density Functional Theory (DFT) : Optimize 3D geometry and calculate electronic properties (e.g., HOMO/LUMO energies) to infer reactivity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation models) over nanosecond timescales .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

Answer:

  • Cell viability assays (e.g., MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Enzyme inhibition assays : Fluorescence-based or radiometric assays to measure IC₅₀ values against kinases or proteases .
  • Receptor binding studies : Competitive binding assays using fluorescently labeled ligands to quantify affinity for GPCRs or neurotransmitter receptors .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported solubility and stability data for this compound?

Answer:

  • Standardized protocols : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (e.g., 25°C) across studies .
  • Analytical validation : Employ LC-MS to detect degradation products and dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
  • Forced degradation studies : Expose the compound to extreme pH, heat, or light to identify instability triggers and refine storage recommendations (-20°C under argon) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Answer:

  • Fragment-based substitution : Systematically replace the cyclopropyl or 4-fluorophenyl groups with bioisosteres (e.g., trifluoromethyl, thiophene) to enhance potency or reduce toxicity .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize derivatives with improved oral bioavailability .
  • Co-crystallization : Resolve X-ray structures of compound-target complexes to guide rational design of high-affinity analogs .

Q. What advanced biophysical techniques are suitable for elucidating the binding mechanisms of this compound with its biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) and affinity (KD) using immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
  • Cryo-EM or X-ray crystallography : Resolve atomic-level interactions between the compound and large protein complexes or membrane receptors .

Q. How can researchers address contradictions in reported biological activity across different cell lines or model systems?

Answer:

  • Cross-validation : Replicate assays in multiple cell lines (e.g., primary vs. immortalized) and species (e.g., murine vs. human) to identify context-dependent effects .
  • Omics integration : Perform transcriptomics/proteomics to correlate activity with pathway activation (e.g., apoptosis markers) .
  • Mechanistic follow-up : Use CRISPR knockdown or overexpression models to confirm target specificity and rule off-target effects .

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